

A Comparative Guide to Analytical Methods for Fexofenadine and Its Related Compounds

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Compound of Interest

Compound Name: Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate

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For Researchers, Scientists, and Drug Development Professionals

The accurate and precise analysis of fexofenadine and its process-related impurities or intermediates is critical for ensuring the quality, safety, and efficacy of this widely used second-generation antihistamine.[1] A variety of analytical techniques are employed for this purpose, each with its own set of advantages and limitations. This guide provides an objective comparison of the most common analytical methods, supported by experimental data, to aid researchers and drug development professionals in selecting the most appropriate technique for their specific needs.

Overview of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with UV or mass spectrometry detectors are the most prevalent methods for the analysis of fexofenadine and its related substances.[2][3][4][5] Spectrophotometric methods, while simpler and more cost-effective, are also utilized, particularly for the quantification of the bulk drug.[6][7][8][9][10] This guide will delve into a comparative analysis of these techniques, focusing on their performance characteristics.

Quantitative Performance Data

The following tables summarize the key performance parameters of various analytical methods for the analysis of fexofenadine and its related compounds, extracted from published studies.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods

Analyte(s)	Column	Mobile Phase	Detection	Linearity Range (µg/mL)	LOD (µg/mL)	LOQ (µg/mL)	Reference
Fexofenadine and 4 related impurities (A, B, C, D)	Hypersil BDS C18 (250 x 4.6 mm, 5 µm)	0.05 M phosphate buffer (pH 2.7) with 0.1% 1-octane sulphonic acid sodium salt and 1% triethylamine : Methanol (60:40, v/v)	UV at 215 nm	0.1 - 50	0.02	0.05	[2]
Fexofenadine and related compounds A and B	Eclipse XDB C8 (150 x 4.6 mm, 5 µm)	1% triethylamine phosphate (pH 3.7) : Acetonitrile : Methanol (60:20:20, v/v/v)	Not Specified	Fexofenadine: 60 - 750; Impurities: 0.7 - 18.7	Impurity A: 0.18; Impurity B: 0.12	Impurity A: 0.56; Impurity B: 0.48	[11][12][13]

Fexofenadine HCl	Phenomenex C18 (250 x 4.6 mm, 5 µm)	5mM acetate buffer : Acetonitrile (50:50, v/v), pH 9.4	UV at 254 nm	31.5 - 500	3.5	10.1	[14]
Fexofenadine	Agilent Extend C18	Acetonitrile : 20 mM KH ₂ PO ₄ (pH 7.5) (35:65, v/v)	UV at 220 nm	10 - 60	-	-	[15]
Genotoxic Impurities in Fexofenadine HCl	Cosmosil MS-II C18 (250 x 4.6 mm, 5 µm)	Gradient elution with Buffer and Acetonitrile	UV	1.0 - 12.0 (µg/g)	-	-	[16]

Table 2: Ultra-Performance Liquid Chromatography (UPLC) Method

Analyte(s)	Column	Mobile Phase	Detection	Linearity Range	LOD	LOQ	Reference
Fexofenadine HCl, process related impurities, and degradation products	Waters Acquity BEH C18 (100 x 2.1 mm, 1.7 µm)	Gradient with Solvent A (0.05% triethylamine, pH 7.0) and Solvent B (10:90 v/v water and acetonitrile)	UV at 220 nm	Not Specified	Not Specified	Not Specified	[3][5]

Table 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

Analyte(s)	Column	Mobile Phase	Detection	Linearity Range (ng/mL)	LOD (ng/mL)	LOQ (ng/mL)	Reference
Fexofenadine Enantiomers	Chirobiotic V	Methanol : 20 mM ammonium acetate (pH 4.0) (95:5, v/v)	MS/MS	Not Specified	Not Specified	Not Specified	[17]

Table 4: Spectrophotometric Methods

Method	Reagent(s)	λ_{max} (nm)	Linearity Range ($\mu\text{g/mL}$)	LOD ($\mu\text{g/mL}$)	LOQ ($\mu\text{g/mL}$)	Reference
Visible Spectrophotometry	Vanillin and Sulphuric Acid	590	50 - 300	-	-	[6]
Visible Spectrophotometry	Chloramine -T, Malachite Green	615	-	-	-	[7]
Visible Spectrophotometry	Chloramine -T, Xylene Cyanol FF	612	-	-	-	[7]
UV Spectrophotometry	Methanol : Water (2:3)	220	2 - 18	0.08	0.4	[8]
UV-Visible Spectrophotometry	DCC and 2-NPH in Ethanol	415	10 - 60	0.62	1.88	[18]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for the key techniques discussed.

Stability-Indicating HPLC Method for Fexofenadine and Related Impurities[2]

- Instrumentation: High-Performance Liquid Chromatograph with a Diode Array Detector.
- Column: Hypersil BDS C18, 250 x 4.6 mm, 5 μm particle size.
- Mobile Phase: A mixture of an aqueous phase and methanol (60:40, v/v). The aqueous phase consists of 0.05 M phosphate buffer containing 0.1 gm% of 1-octane sulphonic acid

sodium salt monohydrate and 1% (v/v) of triethylamine, with the pH adjusted to 2.7 using orthophosphoric acid.

- Flow Rate: 1.5 mL/min.
- Detection: UV at 215 nm.
- Sample Preparation: A stock solution of fexofenadine is prepared and diluted with the mobile phase to the desired concentration. For the analysis of impurities, a mixture of fexofenadine and its related compounds is prepared.
- Forced Degradation Studies: To demonstrate specificity, the drug is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.[2] For acid and base degradation, the sample is heated with 0.5 N HCl or 0.5 N NaOH at 80°C for 4 hours and then neutralized.[2]

RP-UPLC Method for Fexofenadine and its Impurities[3] [5]

- Instrumentation: Ultra-Performance Liquid Chromatograph with a Photo Diode Array detector.
- Column: Waters Aquity BEH C18, 100 mm x 2.1 mm, 1.7 µm particle size.
- Mobile Phase: A gradient mixture of Solvent A (0.05% triethylamine, pH adjusted to 7.0 with ortho-phosphoric acid) and Solvent B (a 10:90 v/v mixture of water and acetonitrile).
- Flow Rate: 0.4 mL/min.
- Column Temperature: 30°C.
- Detection: 220 nm.
- Stress Studies: Fexofenadine HCl is subjected to oxidative, acid, base, hydrolytic, thermal, and photolytic degradation conditions.[3] Significant degradation was noted under oxidative stress.[3]

Chiral LC-MS/MS Analysis of Fexofenadine Enantiomers in Human Plasma[17]

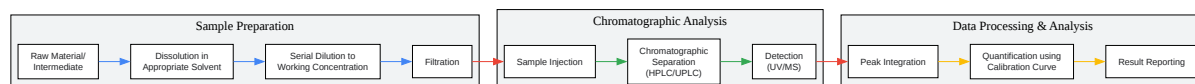
- Instrumentation: Liquid Chromatograph coupled with a Tandem Mass Spectrometer.
- Column: Chirobiotic V.
- Mobile Phase: A mixture of methanol and 20 mM ammonium acetate (pH 4.0) in a 95:5 (v/v) ratio.
- Sample Preparation: Protein precipitation is used for plasma samples. To 200 μ L of plasma, 400 μ L of acetonitrile containing an internal standard is added. The mixture is vortexed and centrifuged. The supernatant is then evaporated and reconstituted in the mobile phase.
- Data Acquisition: Performed in Multiple Reaction Monitoring (MRM) mode.

UV Spectrophotometric Method for Fexofenadine Hydrochloride[8]

- Instrumentation: UV-Visible Spectrophotometer.
- Solvent: Methanol and water (2:3).
- Procedure: A stock solution of fexofenadine HCl is prepared in the solvent. Working standards are prepared by appropriate dilution. The absorbance is measured at 220 nm.
- Validation: The method is validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

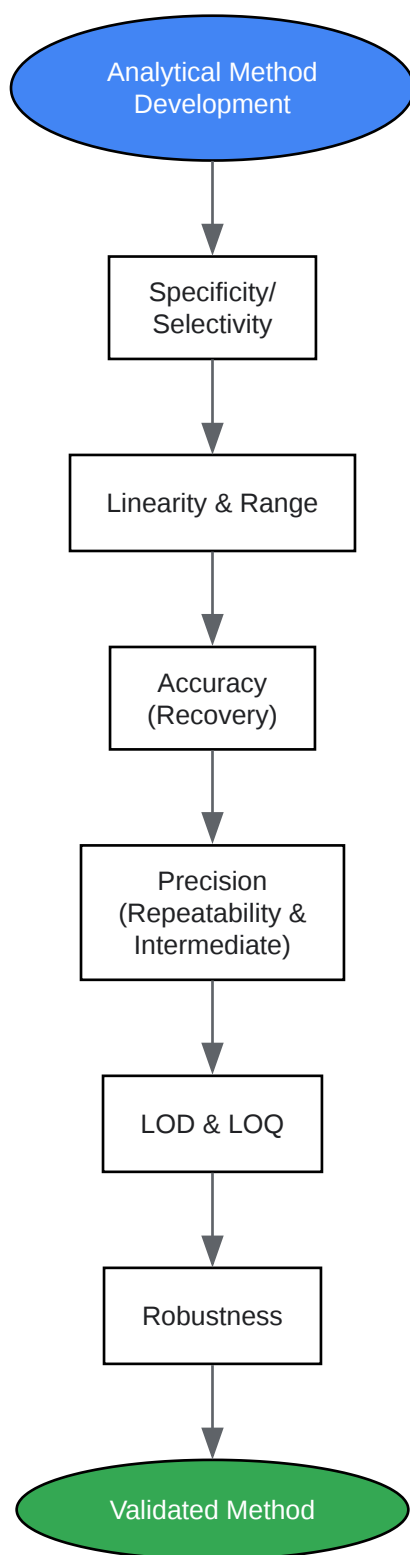
Workflow and Logical Relationships

The following diagrams illustrate the general workflows for chromatographic analysis and method validation.



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Caption: General workflow for the analysis of fexofenadine intermediates.



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